Lower Molecular Weight and Reduced Lipophilicity Compared to 4-Substituted Analogs
The unsubstituted benzamide scaffold of CAS 851715-34-9 yields a notably lower molecular weight than its 4-substituted counterparts and is predicted to have lower logP, which favors aqueous solubility and may improve oral bioavailability. In contrast, analogs with 4-chloro, 4-methoxy, or 4-ethoxy groups introduce additional steric bulk and lipophilicity that can hinder cell penetration. This differentiation is supported by well-established drug-likeness guidelines [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 353.44 g·mol⁻¹; Exact logP not publicly determined |
| Comparator Or Baseline | 4-Chloro analog (CAS 862826-48-0): MW = 387.88 g·mol⁻¹; 4-Methoxy analog (CAS 862826-37-7): MW = 383.46 g·mol⁻¹ |
| Quantified Difference | MW increase of 34.44 g·mol⁻¹ (+9.7%) for the 4-chloro analog; MW increase of 30.02 g·mol⁻¹ (+8.5%) for the 4-methoxy analog |
| Conditions | Calculated from molecular formulas; exact logP values are not available from public databases |
Why This Matters
Lower molecular weight and lower lipophilicity are correlated with higher aqueous solubility and better passive membrane permeability, two critical parameters for cell-based assay reproducibility and in vivo pharmacokinetics.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
